molecular formula C10H12N2O B8555620 3-(1-Methyl-1H-pyrazol-4-yl)-cyclohex-2-enone

3-(1-Methyl-1H-pyrazol-4-yl)-cyclohex-2-enone

Cat. No. B8555620
M. Wt: 176.21 g/mol
InChI Key: XGXIUULTBIVRNV-UHFFFAOYSA-N
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Patent
US08003692B2

Procedure details

To a 50 mL round bottom flask containing a stir bar was added 0.152 g of 3-bromocyclohex-2-enone (0.868 mmol), 0.216 g of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.04 mmol), 5 mL of THF, 4.0 mL of an aqueous solution of 2.0 M KF solution, and 0.139 g of 5% Pd on activated charcoal (Degussa type E105 CA/W, 7.5 mol %). The reaction was stirred, placed under nitrogen, and heated to 60° C. in an oil bath overnight. The reaction was not complete by TLC so the temperature was raised to 80° C. and heated an additional 18 hours. The reaction was worked up by filtering the crude mixture through a celite plug and extraction with methylene chloride (2 times with 5 mL). The organic phases were combined, dried with sodium sulfate, filtered, and concentrated under reduced pressure. The mixture was passed through a Fisher Prep Sep SCX column eluting with 8 mL of CH2Cl2 followed by 5 mL of methanol/ammonia (7N). The fractions were not pure so purification was accomplished using flash chromatography on the Biotage system utilizing gradient elution (0% to 80% ethyl acetate/hexanes). The product fractions were combined and concentrated to give a white powder (45 mg, 29%). 1H NMR (CDCl3, 300 MHz): δ 2.09 (quintet, J=6.3 Hz, 2H), 2.41-2.46 (m, 2H), 2.63 (t, J=6.3 Hz, 2H), 3.92 (s, 3H), 6.26 (t, J=2.4 Hz, 1H), 7.57 (s, 1H), 7.69 (s, 1H). 13C NMR (CDCl3, 75 MHz): δ 22.5, 27.9, 37.4, 39.4, 121.5, 128.6, 137.6, 151.9, 199.3. LCMS (ESI): mass calcd for (C10H12N2O) m/z 176.09; measured [M+H]+: m/z 177.08.
Quantity
0.152 g
Type
reactant
Reaction Step One
Quantity
0.216 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.139 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
29%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[CH3:9][N:10]1[CH:14]=[C:13](B2OC(C)(C)C(C)(C)O2)[CH:12]=[N:11]1.[F-].[K+]>[Pd].C1COCC1>[CH3:9][N:10]1[CH:14]=[C:13]([C:2]2[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=2)[CH:12]=[N:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.152 g
Type
reactant
Smiles
BrC1=CC(CCC1)=O
Name
Quantity
0.216 g
Type
reactant
Smiles
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
aqueous solution
Quantity
4 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0.139 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 50 mL round bottom flask containing a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated an additional 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
by filtering the crude mixture
EXTRACTION
Type
EXTRACTION
Details
through a celite plug and extraction with methylene chloride (2 times with 5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with 8 mL of CH2Cl2
CUSTOM
Type
CUSTOM
Details
The fractions were not pure so purification
WASH
Type
WASH
Details
on the Biotage system utilizing gradient elution (0% to 80% ethyl acetate/hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1)C1=CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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